4,5-Bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-YL (2E)-3-phenylprop-2-enoate
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Overview
Description
4,5-Bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-YL (2E)-3-phenylprop-2-enoate is an organic compound featuring multiple functional groups including esters, amides, and alkenes. It finds interest in various scientific disciplines for its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4,5-Bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-YL (2E)-3-phenylprop-2-enoate typically begins with the selective functionalization of a saccharide backbone, introducing ester and amide groups through a series of acetylation and amidation reactions. Key steps may involve:
Acetylation: : Using acetic anhydride in the presence of a catalytic amount of a base such as pyridine.
Amidation: : Utilizing acetic anhydride with ammonia or an amine to form the amide bond.
Industrial Production Methods:
On an industrial scale, this compound would be produced in a batch process under controlled conditions ensuring high purity and yield. The synthesis would involve:
Large-scale reactors with precise temperature and pH control.
Efficient purification steps including recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
4,5-Bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-YL (2E)-3-phenylprop-2-enoate is capable of undergoing several types of chemical reactions, including:
Hydrolysis: : Ester and amide groups can be hydrolyzed under acidic or basic conditions.
Oxidation: : The compound can be oxidized, affecting the aromatic ring or the double bond.
Reduction: : Hydrogenation reactions can target the alkene or reduce ester functionalities to alcohols.
Common Reagents and Conditions:
Hydrolysis: : Utilizes water and acid/base catalysts (HCl, NaOH).
Oxidation: : Often involves oxidizing agents like potassium permanganate or PCC.
Reduction: : Requires reducing agents such as sodium borohydride or hydrogen gas with a metal catalyst.
Major Products:
Hydrolysis yields acetic acid, ethanol, and 3-acetamidooxane derivatives.
Oxidation can produce corresponding ketones or carboxylic acids.
Reduction forms alcohols and simpler amides.
Scientific Research Applications
4,5-Bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-YL (2E)-3-phenylprop-2-enoate has applications across multiple fields:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Its structural motifs are studied for their biological activity.
Medicine: : Potential precursor in the development of pharmaceutical agents.
Industry: : Utilized in the formulation of specialized polymers and materials.
Mechanism of Action
The compound exerts its effects through:
Interaction with biological targets: : Binding to specific enzymes or receptors.
Pathways involved: : May influence metabolic pathways involving esters and amides.
Molecular targets: : Can interact with proteins, affecting their conformation and activity.
Comparison with Similar Compounds
4,5-Bis(acetyloxy)-6-[(acetyloxy)methyl]-3-(acetylamino)oxane-2-yl esters.
Derivatives of 3-phenylprop-2-enoate.
Compounds with multiple acetyl and ester groups.
Properties
IUPAC Name |
[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] (E)-3-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO10/c1-13(25)24-20-22(32-16(4)28)21(31-15(3)27)18(12-30-14(2)26)33-23(20)34-19(29)11-10-17-8-6-5-7-9-17/h5-11,18,20-23H,12H2,1-4H3,(H,24,25)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIVOLQZDCPPQW-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(=O)C=CC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1C(C(C(OC1OC(=O)/C=C/C2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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